molecular formula C26H20ClFN2O2 B8256910 cRIPGBM chloride

cRIPGBM chloride

Cat. No.: B8256910
M. Wt: 446.9 g/mol
InChI Key: IHNGETPFBJHWFE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cRIPGBM chloride (CAS 2361988-77-2) is a proapoptotic small molecule derived from glioblastoma multiforme (GBM) cancer stem cells (CSCs). Its molecular formula is C₂₆H₂₀ClFN₂O₂, with a molecular weight of 446.9 g/mol . It selectively induces caspase 1-dependent apoptosis in GBM CSCs by targeting receptor-interacting protein kinase 2 (RIPK2). Key mechanisms include:

  • Inhibition of RIPK2/TAK1 pro-survival complex formation.
  • Promotion of RIPK2/caspase 1 pro-apoptotic complex assembly .
  • Activation of caspases 1, 7, and 9, leading to PARP cleavage and apoptosis .

In vitro, this compound exhibits potent cytotoxicity against GBM CSCs with an EC₅₀ of 68–500 nM, significantly lower than temozolomide (TMZ), a standard GBM therapeutic . It demonstrates a selectivity index ≥5-fold for GBM CSCs over normal neural stem cells (NSCs) and astrocytes . In vivo, oral administration (50 mg/kg, twice daily) suppresses tumor growth in patient-derived xenograft models .

Properties

IUPAC Name

3-benzyl-1-[(4-fluorophenyl)methyl]-2-methylbenzo[f]benzimidazol-3-ium-4,9-dione;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN2O2.ClH/c1-17-28(15-18-7-3-2-4-8-18)23-24(29(17)16-19-11-13-20(27)14-12-19)26(31)22-10-6-5-9-21(22)25(23)30;/h2-14H,15-16H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNGETPFBJHWFE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=C(N1CC3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4C2=O)CC5=CC=CC=C5.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: cRIPGBM (chloride) can be synthesized from glioblastoma multiforme cancer stem cells. The synthetic route involves the interaction of receptor-interacting protein kinase 2 with specific reagents to form the proapoptotic derivative . The reaction conditions typically include controlled temperature and pH levels to ensure the stability and efficacy of the compound.

Industrial Production Methods: Industrial production of cRIPGBM (chloride) involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: cRIPGBM (chloride) primarily undergoes apoptosis-inducing reactions. It interacts with receptor-interacting protein kinase 2 to form a proapoptotic complex, leading to caspase 1-dependent apoptosis .

Common Reagents and Conditions: The common reagents used in these reactions include specific kinase inhibitors and apoptosis-inducing agents. The conditions often involve controlled incubation times and temperatures to facilitate the formation of the proapoptotic complex .

Major Products Formed: The major product formed from these reactions is the proapoptotic complex, which includes receptor-interacting protein kinase 2 and caspase 1. This complex leads to the induction of apoptosis in glioblastoma multiforme cancer stem cells .

Scientific Research Applications

Comparison with Similar Compounds

YM155

Structural and Functional Similarities

  • YM155 shares structural homology with cRIPGBM chloride (Figure 1A in ). Both modulate RIPK2 but differ in specificity.
  • Mechanism : YM155 primarily inhibits survivin, an anti-apoptotic protein, but evidence suggests RIPK2 interaction as a secondary target .

Key Differences

  • Selectivity : this compound shows higher selectivity for GBM CSCs due to redox-dependent activation in these cells . YM155’s broader survivin inhibition may cause off-target effects.
  • Efficacy : this compound’s EC₅₀ (68–500 nM) is superior to YM155’s reported IC₅₀ (~10 nM for survivin), but direct comparisons in GBM models are lacking .
  • Administration: YM155 requires intravenous infusion, whereas this compound is orally bioavailable .

RIPGBM (Prodrug Form)

Relationship to this compound

  • RIPGBM is the prodrug precursor converted intracellularly into this compound in GBM CSCs via redox-dependent cyclization .

Comparison

  • Potency : RIPGBM itself has an EC₅₀ of ~220 nM in GBM-1 cells, but its activity depends on metabolic conversion to this compound, which exhibits higher potency (EC₅₀ = 68 nM) .
  • Selectivity: Both compounds show CSC selectivity, but this compound’s active form avoids reliance on metabolic activation in non-target cells, reducing toxicity .

RIPK2 Inhibitors (e.g., RIPK2-IN-3)

Mechanistic Contrast

  • RIPK2-IN-3 directly inhibits RIPK2 enzymatic activity (IC₅₀ = 6.39 µM) but lacks selectivity for CSCs .
  • caspase 1) .

Temozolomide (TMZ)

Standard Therapy Limitations

  • TMZ, a DNA alkylating agent, has an EC₅₀ >10 µM in GBM CSCs, with poor penetration into the brain and frequent resistance .
  • This compound’s EC₅₀ is ~20–100× lower, and it bypasses TMZ resistance mechanisms .

Comparative Data Table

Compound Target Mechanism EC₅₀/IC₅₀ Selectivity (CSC vs. Normal) Administration Key Advantage(s)
This compound RIPK2 Inhibits RIPK2/TAK1; promotes RIPK2/caspase 1 68–500 nM ≥5-fold Oral High potency, CSC selectivity, oral bioavailability
YM155 Survivin/RIPK2 Survivin inhibition ~10 nM Moderate Intravenous Broad anti-cancer activity
RIPGBM RIPK2 (prodrug) Converted to cRIPGBM in CSCs 220 nM ≥5-fold Oral/IV Prodrug design enhances targeting
RIPK2-IN-3 RIPK2 kinase Direct kinase inhibition 6.39 µM Low Oral Useful for inflammatory studies
TMZ DNA DNA alkylation >10 µM Low Oral Standard therapy; penetrates BBB

Research Findings and Implications

  • In Vivo Efficacy: this compound reduces tumor volume by >50% in GBM xenografts at 50 mg/kg (oral, 5 weeks) .
  • Solubility and Formulation : this compound’s solubility in DMSO (25 mg/mL) facilitates in vitro testing, while its oral formulation enhances clinical applicability .
  • Unique Mechanism : Unlike classical kinase inhibitors, this compound alters RIPK2 complex dynamics without inhibiting enzymatic activity, minimizing off-target effects .

Biological Activity

cRIPGBM (chloride) is a proapoptotic derivative of the compound RIPGBM, specifically designed to induce apoptosis in glioblastoma multiforme (GBM) cancer stem cells (CSCs). This article delves into the biological activity of cRIPGBM, highlighting its mechanisms of action, effectiveness in preclinical studies, and potential therapeutic implications.

cRIPGBM operates primarily through its interaction with receptor-interacting protein kinase 2 (RIPK2), a critical regulator of apoptosis. The compound selectively induces apoptosis in GBM CSCs by forming a proapoptotic complex with caspase 1, while simultaneously disrupting the prosurvival RIPK2/TAK1 complex. This shift is crucial as it promotes cell death pathways over survival pathways.

Key Mechanisms:

  • Binding to RIPK2 : cRIPGBM binds to RIPK2, facilitating the formation of a RIPK2/caspase 1 complex, which is essential for apoptosis induction .
  • Caspase Activation : Treatment with cRIPGBM leads to time-dependent activation of caspases 1, 9, and 7, along with PARP cleavage, indicating a robust apoptotic response .
  • Redox-Dependent Process : The compound's mechanism appears to involve a redox-dependent transformation that enhances its proapoptotic properties specifically in GBM CSCs .

Efficacy in Preclinical Models

cRIPGBM has shown promising results in various preclinical models. In studies involving orthotopic intracranial GBM CSC tumor xenografts in mice, cRIPGBM significantly inhibited tumor formation compared to untreated controls. The compound demonstrated an EC50 value of 68 nM against GBM-1 cells, indicating high potency relative to its parent compound RIPGBM, which had an EC50 of 220 nM .

Comparative Activity

The following table summarizes the comparative biological activity of cRIPGBM and its parent compound RIPGBM:

CompoundEC50 (nM)Effect on GBM CSCsMechanism of Action
cRIPGBM68Induces apoptosisBinds RIPK2; activates caspases
RIPGBM220Induces apoptosisLess selective interaction

Case Studies and Research Findings

Recent studies have highlighted the selective nature of cRIPGBM in targeting GBM CSCs. For instance, mechanistic studies confirmed that silencing RIPK2 via shRNA significantly reduced the sensitivity of GBM CSCs to cRIPGBM treatment. This suggests that RIPK2 is a critical mediator of the drug's apoptotic effects .

Additionally, research indicates that the cyclized structure of cRIPGBM provides enhanced potency and selectivity compared to non-cyclized derivatives. This structural modification appears to be pivotal for its enhanced biological activity against GBM CSCs .

Future Directions

The ongoing research into cRIPGBM emphasizes the need for further exploration into its pharmacological profiles and potential clinical applications. Future studies will focus on:

  • Detailed Mechanistic Studies : Understanding how the interaction between cRIPGBM and RIPK2 influences broader apoptotic signaling pathways.
  • In Vivo Efficacy : Evaluating long-term effects and therapeutic outcomes in more complex animal models.
  • Clinical Trials : Assessing safety and efficacy in human subjects suffering from GBM.

Q & A

Q. What is the primary mechanism of action by which cRIPGBM chloride induces apoptosis in glioblastoma stem cells (GSCs)?

this compound targets receptor-interacting protein kinase 2 (RIPK2), disrupting its interaction with the pro-survival complex RIPK2/TAK1 while promoting assembly of the RIPK2/caspase-1 pro-apoptotic complex. This triggers caspase-1-dependent apoptosis, as evidenced by time-dependent activation of caspases 1, 9, and 7, and PARP cleavage in vitro . In vivo, this mechanism suppresses tumor growth in patient-derived GBM xenograft models (50 mg/kg, oral, twice daily for 5 weeks) .

Q. How does this compound achieve selectivity for GBM cancer stem cells (CSCs) over normal cells?

this compound exhibits selective cytotoxicity in GBM CSCs (EC50 = 68 nM for GBM-1 cells) compared to primary human astrocytes (EC50 = 2.9 μM) and lung fibroblasts (EC50 = 3.5 μM). This selectivity arises from its preferential conversion to the active metabolite cRIPGBM in diseased cells via dehydration, a process not observed in normal cells .

Q. What are the recommended storage and solubility protocols for this compound in experimental settings?

  • Solubility : 25 mg/mL in DMSO (55.94 mM) for in vitro studies. For in vivo use, formulations include 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline (oral) or 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% saline (injection) .
  • Storage : Store at -20°C (stable for 3 years) or -80°C (6 months) in moisture-proof, light-protected containers. Transport with blue ice .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s dual role in RIPK2/TAK1 inhibition vs. RIPK2/caspase-1 activation?

Conflicting observations of RIPK2’s context-dependent interactions (pro-survival vs. pro-apoptotic) require targeted experimental designs:

  • Co-immunoprecipitation (Co-IP) : Validate RIPK2/TAK1 and RIPK2/caspase-1 complex formation under varying cRIPGBM concentrations (e.g., 0.125–0.25 μM) .
  • Kinetic assays : Monitor temporal changes in complex assembly using time-lapsed Western blotting or fluorescence resonance energy transfer (FRET) .
  • Genetic knockdown : Silencing RIPK2 or caspase-1 in GBM CSCs can isolate their individual contributions to apoptosis .

Q. What strategies optimize in vivo dosing regimens for this compound to minimize toxicity while maintaining efficacy?

  • Dose titration : Start with the established 50 mg/kg oral dose (twice daily) and adjust based on pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) .
  • Toxicity screens : Monitor organ-specific toxicity (e.g., liver, kidney) via serum biomarkers (ALT, AST, creatinine) and histopathology .
  • Combination therapy : Pair cRIPGBM with blood-brain barrier penetrants (e.g., nanoparticles) to enhance intracranial bioavailability and reduce systemic exposure .

Q. How do researchers address molecular weight discrepancies in this compound reported across studies (e.g., 411.45 vs. 446.9 Da)?

The variance likely stems from salt form differences (e.g., chloride counterion inclusion). To confirm:

  • Mass spectrometry (MS) : Perform high-resolution MS to verify the molecular ion peak (e.g., m/z 411.1506 for cRIPGBM vs. 446.9 for the chloride salt) .
  • Elemental analysis : Quantify chlorine content to distinguish between free base and chloride salt forms .

Q. What methodologies validate this compound’s target engagement and off-target effects in complex biological systems?

  • Photoaffinity probes (PAPs) : Use cRIPGBM-PAP derivatives for live-cell crosslinking and proteomic identification of RIPK2-binding partners .
  • Thermal proteome profiling (TPP) : Assess target stabilization across a thermal gradient to confirm RIPK2 engagement .
  • CRISPR-Cas9 screens : Genome-wide knockout libraries can identify synthetic lethal interactions or compensatory pathways .

Methodological Considerations

  • In vitro assays : Use patient-derived GBM CSCs cultured in stem cell media to maintain tumorigenicity. Caspase activation assays (fluorogenic substrates) and flow cytometry (Annexin V/PI) are recommended for apoptosis quantification .
  • In vivo models : Intracranial xenografts of GBM-39 cells (engineered with IRFP720 for bioluminescence tracking) enable real-time tumor monitoring .
  • Data analysis : Employ dose-response nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values and assess statistical significance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.